
4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromobenzoyl and p-tolylamino groups in the molecule suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Bromobenzoyl Group: The bromobenzoyl group can be introduced via Friedel-Crafts acylation using 4-bromobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Attachment of p-Tolylamino Group: The p-tolylamino group can be attached through nucleophilic substitution reactions, where p-toluidine reacts with an appropriate leaving group on the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromobenzoyl and p-tolylamino groups may influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 4-(4-chlorobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
- 4-(4-fluorobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
- 4-(4-methylbenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
Uniqueness
4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C23H17BrN2O2 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
4-(4-bromobenzoyl)-3-(4-methylanilino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C23H17BrN2O2/c1-14-6-12-17(13-7-14)25-22-20(21(27)15-8-10-16(24)11-9-15)18-4-2-3-5-19(18)23(28)26-22/h2-13H,1H3,(H2,25,26,28) |
InChI 键 |
LEDAVBSJQUYIKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)N2)C(=O)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


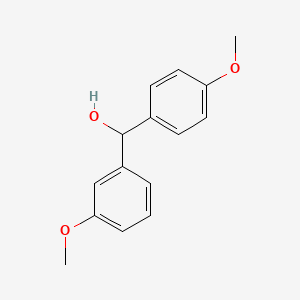
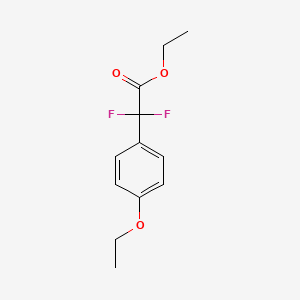
![N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide](/img/structure/B14125143.png)
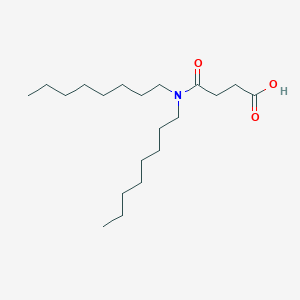
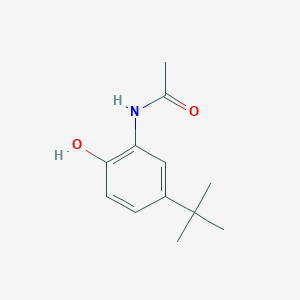
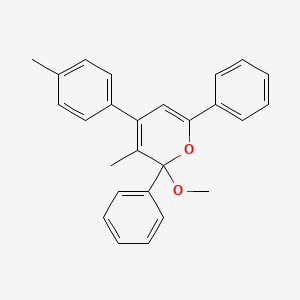
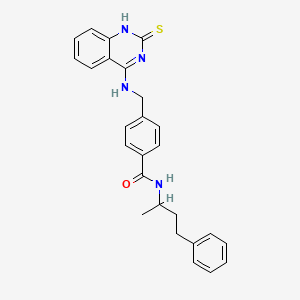

![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)

![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)

![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
